molecular formula C21H21N3O4 B11001594 (2S)-2-({2-[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-2-phenylethanoic acid

(2S)-2-({2-[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-2-phenylethanoic acid

Cat. No.: B11001594
M. Wt: 379.4 g/mol
InChI Key: JWCLYVRLQHFHLI-FQEVSTJZSA-N
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Description

(2S)-2-({2-[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-2-phenylethanoic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a phenylethanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-2-phenylethanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a methoxyphenyl halide.

    Acetylation: The pyrazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base.

    Formation of the Phenylethanoic Acid Moiety: This involves the coupling of the acetylated pyrazole with a phenylethanoic acid derivative using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-2-phenylethanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as KMnO4 or H2O2.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or THF.

    Substitution: Nucleophiles such as amines or thiols, in polar aprotic solvents like DMSO or DMF.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(2S)-2-({2-[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-2-phenylethanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It can be used in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-2-phenylethanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-({2-[3-(4-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-2-phenylethanoic acid
  • (2S)-2-({2-[3-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-2-phenylethanoic acid
  • (2S)-2-({2-[3-(4-Nitrophenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-2-phenylethanoic acid

Uniqueness

The uniqueness of (2S)-2-({2-[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-2-phenylethanoic acid lies in its methoxyphenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

(2S)-2-[[2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C21H21N3O4/c1-13-17(19(24-23-13)15-8-10-16(28-2)11-9-15)12-18(25)22-20(21(26)27)14-6-4-3-5-7-14/h3-11,20H,12H2,1-2H3,(H,22,25)(H,23,24)(H,26,27)/t20-/m0/s1

InChI Key

JWCLYVRLQHFHLI-FQEVSTJZSA-N

Isomeric SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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